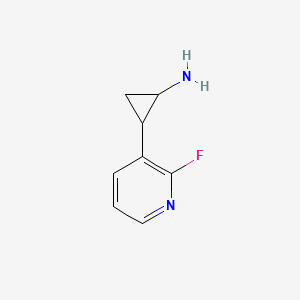
2-(2-Fluoropyridin-3-yl)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluoropyridin-3-yl)cyclopropan-1-amine: is a chemical compound with the following structure:
Structure: C8H11FN2
It consists of a cyclopropane ring attached to a fluoropyridine moiety
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 2-(3-fluoropyridin-2-yl)ethylamine with a suitable cyclopropanation reagent. The reaction proceeds under mild conditions, resulting in the formation of the desired product.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes to meet demand.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various functional groups.
Reduction: Reduction of the fluoropyridine ring may yield different derivatives.
Substitution: Substitution reactions can occur at the cyclopropane or pyridine positions.
Cyclopropanation Reagents: Diazomethane, Simmons-Smith reagent (Zn-Cu couple), or other cyclopropanating agents.
Reduction Agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a suitable catalyst.
Substitution Reagents: Halogens (e.g., Br₂, Cl₂), alkylating agents (e.g., alkyl halides).
Major Products: The major products depend on the specific reaction conditions and reagents used. Variants of the cyclopropane ring or modified pyridine derivatives are common outcomes.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Researchers use this compound as a building block for more complex molecules.
Functionalization: It serves as a platform for introducing diverse functional groups.
Drug Discovery: Scientists explore its potential as a pharmacophore for drug development.
Biological Activity: Investigations focus on its interactions with biological targets.
Agrochemicals: The compound may find applications in crop protection.
Fine Chemicals: It contributes to the synthesis of specialty chemicals.
Wirkmechanismus
The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C8H9FN2 |
|---|---|
Molekulargewicht |
152.17 g/mol |
IUPAC-Name |
2-(2-fluoropyridin-3-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H9FN2/c9-8-5(2-1-3-11-8)6-4-7(6)10/h1-3,6-7H,4,10H2 |
InChI-Schlüssel |
MJWIQKILPOCONQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C1N)C2=C(N=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Tert-butoxycarbonyl-7,7-difluoro-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13542676.png)
![7-({2-Oxabicyclo[2.2.2]octan-4-yl}carbamoyl)heptanoic acid](/img/structure/B13542678.png)


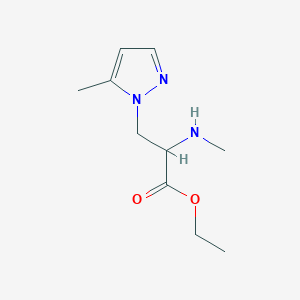
![5-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13542716.png)
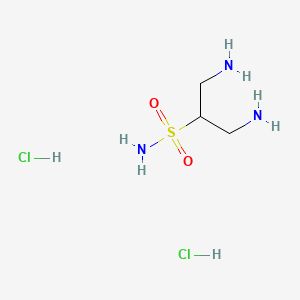
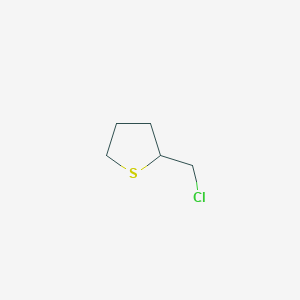



![6-Oxaspiro[3.4]octane-7-carboxylic acid](/img/structure/B13542750.png)
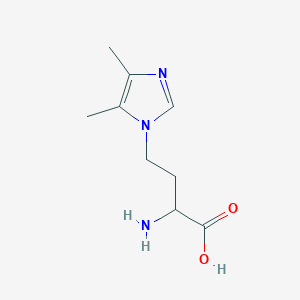
![(2R,4S)-1-[(tert-butoxy)carbonyl]-4-isocyano-2-(methoxycarbonyl)pyrrolidine](/img/structure/B13542770.png)
